Cas no 130930-54-0 (2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester (9CI))

2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester (9CI) structure
130930-54-0 structure
Product Name:2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester (9CI)
N.o CAS:130930-54-0
MF:C25H32O9
MW:476.516188621521
CID:188095
Update Time:2024-03-01

2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester (9CI)
    • 2-Butenoic acid,2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-,2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-met
    • Caudatol
    • Cyclodeca[b]furan,2-butenoic acid deriv.
    • 2-Butenoic acid, 2-[(3,4-dihydroxy-2-methylene-1-oxobutoxy)methyl]-4-hydroxy-, 2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester (9CI)
    • Inchi: 1S/C25H32O9/c1-14-6-5-7-15(2)11-21(22-17(4)24(30)33-20(22)10-14)34-25(31)18(8-9-26)13-32-23(29)16(3)19(28)12-27/h7-8,10,19-22,26-28H,3-6,9,11-13H2,1-2H3/b14-10-,15-7-,18-8?
    • Chave InChI: YOGPJYWETDSFNM-DVUSJFGESA-N
    • SMILES: C(OC1C2C(=C)C(=O)OC2C=C(C)CCC=C(C)C1)(=O)C(COC(=O)C(=C)C(O)CO)=CCO |t:11,16|

Propriedades Computadas

  • Massa Exacta: 272.08309
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 34
  • XLogP3: 0.878

Propriedades Experimentais

  • Densidade: 1.27±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 694.4±55.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.75±0.20(Predicted)
Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.